molecular formula C12H20N4O B13213225 (Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine

(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine

Cat. No.: B13213225
M. Wt: 236.31 g/mol
InChI Key: WNLROOQFNOQVCS-UHFFFAOYSA-N
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Description

“(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine” is a complex organic compound with the following chemical formula:

C12H20N4O\text{C}_{12}\text{H}_{20}\text{N}_4\text{O}C12​H20​N4​O

. It consists of a cyclopropylmethyl group attached to a triazole ring via an oxolan-3-ylmethyl linker. Let’s break down its features:

    Cyclopropylmethyl Group: The cyclopropylmethyl moiety contains a three-membered cyclopropane ring, which imparts structural rigidity and unique reactivity.

    Triazole Ring: The triazole ring (1H-1,2,3-triazol-4-yl) is a five-membered heterocycle containing three nitrogen atoms. Triazoles are versatile building blocks in medicinal chemistry and materials science.

    Oxolan-3-ylmethyl Linker: The oxolan-3-ylmethyl group connects the cyclopropylmethyl and triazole portions.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for preparing this compound. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Here’s a simplified scheme:

    Azide-Alkyne Click Reaction:

Industrial Production: The industrial-scale synthesis typically involves optimized conditions, scalability, and cost-effectiveness. specific industrial methods for this compound may not be widely documented.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The cyclopropylmethyl group can undergo oxidation reactions.

    Substitution: The triazole ring is susceptible to nucleophilic substitution.

    Reduction: Reduction of the triazole ring may yield different derivatives.

Common Reagents and Conditions:

    CuAAC Reaction: Copper catalyst, base, solvent (often DMF or DMSO).

    Hydrogenation: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles (amines, thiols, etc.).

Major Products: The primary product is the titled compound itself. variations may arise from different substituents or regioisomers.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.

    Materials Science: Explore its use in functional materials (e.g., polymers, sensors).

    Biological Studies: Assess its biological activity and interactions.

Mechanism of Action

The exact mechanism remains an active area of research. It may interact with specific cellular targets or pathways, affecting biological processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

1-cyclopropyl-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]methanamine

InChI

InChI=1S/C12H20N4O/c1-2-10(1)5-13-6-12-8-16(15-14-12)7-11-3-4-17-9-11/h8,10-11,13H,1-7,9H2

InChI Key

WNLROOQFNOQVCS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CN(N=N2)CC3CCOC3

Origin of Product

United States

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